4-Butoxy-3-fluoroaniline
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry
The strategic placement of fluorine atoms can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. ucd.ie This increased stability can improve a drug's half-life and bioavailability. bgu.ac.il Furthermore, the high polarity of the carbon-fluorine bond can influence a molecule's conformation and its ability to engage in hydrogen bonding and other non-covalent interactions, which can lead to increased binding affinity for target proteins. bgu.ac.iltandfonline.com The incorporation of fluorine can also modulate properties like lipophilicity, which affects how a molecule moves through biological membranes, and pKa, which influences its ionization state at physiological pH. bgu.ac.ilucd.ie It is estimated that approximately 25% of currently available drugs contain at least one fluorine atom, a testament to its importance in drug design and development. bgu.ac.il
Overview of Substituted Anilines as Fundamental Chemical Building Blocks
Anilines, or aminobenzenes, and their substituted derivatives are a cornerstone of organic synthesis. rsc.orgbeilstein-journals.org They serve as versatile and fundamental building blocks for the construction of a vast array of more complex molecules, including many heterocyclic compounds that form the core of numerous pharmaceuticals. nih.govbohrium.com The amino group on the aniline (B41778) ring is a key functional handle, allowing for a wide range of chemical transformations.
Substituted anilines are crucial starting materials in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, which are important scaffolds in medicinal chemistry. nih.gov They are also used in the preparation of quinolines, indoles, and other nitrogen-containing heterocycles. bohrium.commdpi.com The nature and position of the substituents on the aniline ring can direct the course of chemical reactions and influence the properties of the final products. beilstein-journals.org Methodologies for synthesizing substituted anilines are continuously being developed, aiming for greater efficiency, diversity, and the ability to create uncommon substitution patterns for applications in drug discovery and materials science. rsc.orgbohrium.com
Research Context for 4-Butoxy-3-fluoroaniline within the Broader Class of Fluorinated Anilines
Within the extensive family of substituted anilines, fluorinated anilines represent a particularly valuable subclass that combines the synthetic utility of the aniline scaffold with the property-enhancing effects of fluorine. These compounds are frequently used as intermediates in the synthesis of agrochemicals, dyes, and, most notably, pharmaceuticals. nih.govchembk.com
This compound belongs to this important class of chemical intermediates. Its structure incorporates three key features: the reactive aniline core, a fluorine atom that can confer the benefits discussed previously, and a butoxy group. The butoxy group provides steric bulk and alters the molecule's lipophilicity. This specific combination of functional groups makes this compound a tailored building block for accessing more complex molecular targets. Research indicates its use as an intermediate in the synthesis of biologically active compounds, such as novel carbonic anhydrase inhibitors. google.com The strategic placement of the fluoro and butoxy groups on the aniline ring allows chemists to explore specific regions of chemical space in the design and synthesis of new therapeutic agents and functional materials. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 946698-95-9 | thsci.com |
| Molecular Formula | C10H14FNO | thsci.commatrixscientific.comsynquestlabs.com |
| Molecular Weight | 183.22 - 183.23 g/mol | thsci.commatrixscientific.comsynquestlabs.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPYOUPPXEKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 4 Butoxy 3 Fluoroaniline
Functionalization Reactions at the Amino Group
The primary amino (-NH₂) group is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures through the formation of new carbon-nitrogen bonds.
The reaction of the primary amine function of 4-Butoxy-3-fluoroaniline with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, is a fundamental method for forming amides. libretexts.orgmasterorganicchemistry.com This nucleophilic acyl substitution is one of the most reliable reactions for creating a stable amide linkage. masterorganicchemistry.com The process typically involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.comsemanticscholar.org
To facilitate the reaction, especially when starting from a carboxylic acid, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be employed. masterorganicchemistry.com Alternatively, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) is a common strategy. masterorganicchemistry.comsemanticscholar.org The resulting amides are valuable in medicinal chemistry and materials science. The reaction of this compound with various acylating agents can be performed under standard conditions to yield a library of N-acylated products.
Table 1: Representative Amidation Reactions of this compound
| Acylating Agent | Product | Typical Conditions | Reference |
|---|---|---|---|
| Acetyl Chloride | N-(4-Butoxy-3-fluorophenyl)acetamide | Base (e.g., Pyridine or Triethylamine), CH₂Cl₂, 0°C to RT | masterorganicchemistry.com |
| Benzoyl Chloride | N-(4-Butoxy-3-fluorophenyl)benzamide | Schotten-Baumann conditions (e.g., NaOH(aq), CH₂Cl₂) | masterorganicchemistry.com |
| Acetic Anhydride | N-(4-Butoxy-3-fluorophenyl)acetamide | Base or Acid catalyst, neat or in solvent | masterorganicchemistry.com |
This table is illustrative, based on general amidation procedures.
Research has demonstrated that anilines, including fluorinated derivatives, readily undergo acylation. smolecule.comtandfonline.com For instance, the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide proceeds efficiently, highlighting the general applicability of this reaction type to substituted anilines. mdpi.com Similarly, the synthesis of various amide derivatives from different amines showcases the robustness of amide coupling protocols in accommodating a wide range of functional groups. rsc.org
This compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comnih.gov The reversibility of imine formation is a key feature, often requiring the removal of water to drive the reaction to completion. researchgate.net
Hydrazones, which contain a -C=N-NH- moiety, can be synthesized from this compound through a two-step process. researchgate.net First, the aniline (B41778) is converted to a diazonium salt via diazotization with nitrous acid (generated from NaNO₂ and HCl). researchgate.net This is followed by a coupling reaction with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate, to form the corresponding hydrazone. researchgate.net Both imines and hydrazones are significant in medicinal chemistry and as intermediates for synthesizing other heterocyclic compounds. nih.govresearchgate.net
Table 2: Synthesis of Imines and Hydrazones from this compound
| Reactant | Product Type | General Reaction | Reference |
|---|---|---|---|
| Benzaldehyde (B42025) | Imine | Condensation with acid catalyst (e.g., p-TsOH), azeotropic removal of H₂O | masterorganicchemistry.com |
| Acetone | Imine | Condensation with acid catalyst, often requires dehydrating agent (e.g., molecular sieves) | researchgate.net |
This table is illustrative, based on general procedures for imine and hydrazone formation.
Reductive amination is a powerful method for forming amines by converting a carbonyl group to an amine via an imine intermediate, which is reduced in situ. wikipedia.org This one-pot process involves the reaction of this compound with an aldehyde or ketone in the presence of a suitable reducing agent. wikipedia.orgresearchgate.net
The reaction proceeds through the initial formation of an imine (as described in 3.1.2), which is then immediately reduced to a secondary amine without being isolated. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and effective for this purpose. wikipedia.orgduq.edu This method is highly valued in synthetic chemistry for its efficiency and for providing direct access to N-alkylated aniline derivatives. mdpi.com
Reactions Involving the Fluorinated Aromatic Ring System
The aromatic ring of this compound is susceptible to attack by electrophiles and can participate in various metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents. The amino (-NH₂) and butoxy (-OC₄H₉) groups are strong activating, ortho-, para-directors, while the fluoro (-F) group is a deactivating, ortho-, para-director. smolecule.com
The powerful activating effect of the amino group is dominant, directing incoming electrophiles primarily to the positions ortho and para to it. The para position is already occupied by the butoxy group. Therefore, substitution is expected to occur at the positions ortho to the amino group (C2 and C6). The butoxy group reinforces activation at the C2 position. The C6 position is sterically unhindered, while the C2 position is flanked by the fluoro and amino groups. The fluorine atom at C3 further influences the electronic environment.
Common EAS reactions include halogenation (bromination, chlorination) and nitration. lumenlearning.commasterorganicchemistry.com For example, bromination can be achieved using Br₂ with a Lewis acid catalyst like FeBr₃. lumenlearning.com Nitration typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. lumenlearning.com Careful control of reaction conditions is necessary to manage the high reactivity of the ring and prevent side reactions or polysubstitution.
Predicted Regioselectivity of EAS on this compound:
Primary Site of Attack: C2 and C6 positions (ortho to the strongly activating amino group).
Influence of Substituents:
-NH₂ (at C1): Strongly activating, directs ortho/para.
-OC₄H₉ (at C4): Activating, directs ortho/para (reinforces C2).
-F (at C3): Deactivating, directs ortho/para (influences C2).
Expected Major Products: A mixture of 2-substituted and 6-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. escholarship.org this compound can serve as a key component in these transformations, primarily as the amine partner in Buchwald-Hartwig amination reactions. nih.govnih.gov
In this reaction, the N-H bond of this compound adds across an aryl-halide (or triflate) bond in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, forming a new N-aryl bond. nih.govmdpi.com This method allows for the synthesis of a wide array of complex diarylamines. The choice of ligand (e.g., BINAP, P(t-Bu)₃) and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for reaction efficiency. mdpi.comorganic-chemistry.org
Table 3: Representative Buchwald-Hartwig Amination with this compound
| Aryl Halide | Catalyst/Ligand | Base | Product | Reference |
|---|---|---|---|---|
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(4-Butoxy-3-fluorophenyl)-N-phenylamine | mdpi.com |
| 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | N-(4-Butoxy-3-fluorophenyl)-N-(4-methylphenyl)amine | nih.gov |
This table is illustrative, based on general procedures for Pd-catalyzed amination.
Furthermore, the aromatic ring of this compound could be modified (e.g., by introducing a halide or converting the amine to a diazonium salt and then to a halide or boronic ester) to participate in other palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings, further expanding its synthetic utility.
Cyclization and Annulation Reactions for Heterocyclic Systems
The unique substitution pattern of this compound, featuring an electron-donating butoxy group and an electron-withdrawing fluorine atom on the aniline ring, makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The amino group serves as a versatile handle for cyclization and annulation reactions, enabling the construction of pharmacologically relevant scaffolds.
Synthesis of Quinoline (B57606) and Quinazoline Derivatives
The aniline moiety of this compound is a key functional group for building fused heterocyclic systems like quinolines and quinazolines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds.
The synthesis of quinoline derivatives from this compound can be achieved through established methods such as the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. For instance, reacting this compound with crotonaldehyde (B89634) under acidic conditions would be expected to yield the corresponding 7-butoxy-8-fluoroquinaldine. The reaction proceeds through a 1,4-addition of the aniline to the unsaturated aldehyde, followed by cyclization and oxidation.
Quinazoline derivatives are commonly synthesized by the reaction of an aniline with a suitable precursor that provides the additional two carbon atoms and one nitrogen atom of the pyrimidine (B1678525) ring. A prevalent method involves the condensation of an aniline with a 4-chloroquinazoline (B184009) intermediate. In this approach, this compound can be reacted with a suitably substituted 4-chloroquinazoline to furnish the corresponding 4-(4-butoxy-3-fluoroanilino)quinazoline derivative. This nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of many kinase inhibitors. google.comtbzmed.ac.irunimi.it
| Reaction Type | Reactants | Product Scaffold | Key Features |
| Doebner-von Miller | This compound, α,β-Unsaturated Carbonyl Compound (e.g., Crotonaldehyde) | Quinoline | Acid-catalyzed condensation and cyclization. |
| Nucleophilic Aromatic Substitution | This compound, 4-Chloroquinazoline | Quinazoline | Forms the anilino-quinazoline core present in many kinase inhibitors. google.comtbzmed.ac.ir |
Formation of Oxazolidinone Scaffolds
Oxazolidinones are a critical class of synthetic antibiotics. The formation of an oxazolidinone scaffold incorporating the 4-butoxy-3-fluorophenyl moiety can be accomplished through a multi-step synthetic sequence, analogous to methods developed for similar fluoroanilines. nih.govbiorxiv.org
A representative synthesis commences with the protection of the amino group of this compound, for example, as a carbamate. This is followed by a key step involving the reaction with a chiral epoxide, such as (R)-glycidyl butyrate, in the presence of a strong base like lithium hexamethyldisilazide (LHMDS). This reaction opens the epoxide and forms the core oxazolidinone ring in a stereospecific manner. The resulting N-aryl oxazolidinone alcohol can then be further functionalized.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | N-Protection | Benzyl Chloroformate, Base | Benzyl (4-butoxy-3-fluorophenyl)carbamate |
| 2 | Oxazolidinone Ring Formation | (R)-Glycidyl Butyrate, LHMDS | (R)-5-(Hydroxymethyl)-3-(4-butoxy-3-fluorophenyl)oxazolidin-2-one |
| 3 | Further Derivatization | Various | Functionalized Oxazolidinone Scaffolds |
This synthetic strategy allows for the introduction of the 4-butoxy-3-fluorophenyl group onto the nitrogen of the oxazolidinone ring, a key structural feature in many modern antibiotics. nih.gov
Construction of Thiazinoquinolinium Derivatives
The construction of complex polycyclic systems such as thiazinoquinolinium derivatives from this compound is a more intricate process. An indirect but plausible synthetic route involves the initial formation of a quinoline ring, followed by subsequent annulation to build the thiazine (B8601807) ring.
First, this compound would be converted into a 7-butoxy-8-fluoroquinoline derivative using a standard quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. Subsequent functionalization of this quinoline at the 8-position is required to introduce a sulfur-containing group, leading to an 8-quinolinesulfenyl halide intermediate.
The final and key step is the annulation reaction of the 8-quinolinesulfenyl chloride with an unsaturated partner. For example, reaction with butyl vinyl ether would lead to the formation of a 3-butoxy- Current time information in Bangalore, IN.scispace.comthiazino[2,3,4-ij]quinolin-4-ium chloride derivative, incorporating the butoxy group into the newly formed thiazine ring. nih.gov This type of cyclization proceeds via an electrophilic addition of the sulfenyl chloride to the double bond, followed by intramolecular cyclization onto the quinoline nitrogen. nih.gov
Triazole Ring Formation
The formation of a triazole ring from this compound typically involves converting the aniline into an azide (B81097), which then serves as a key intermediate for cycloaddition reactions. mdpi.comnih.gov
The synthesis begins with the diazotization of this compound using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with sodium azide to yield 4-azido-1-butoxy-2-fluorobenzene.
This aryl azide is a versatile building block for forming a 1,2,3-triazole ring via the Huisgen 1,3-dipolar cycloaddition reaction with an alkyne. This "click chemistry" approach is highly efficient and can be catalyzed by copper(I) to afford the 1,4-disubstituted triazole regioselectively. Reaction of 4-azido-1-butoxy-2-fluorobenzene with a terminal alkyne (R-C≡CH) in the presence of a copper catalyst would yield the corresponding 1-(4-butoxy-3-fluorophenyl)-4-substituted-1H-1,2,3-triazole.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Diazotization | NaNO₂, HCl | 4-Butoxy-3-fluorobenzenediazonium chloride |
| 2 | Azide Formation | NaN₃ | 4-Azido-1-butoxy-2-fluorobenzene |
| 3 | 1,3-Dipolar Cycloaddition | Terminal Alkyne, Cu(I) Catalyst | 1-(4-Butoxy-3-fluorophenyl)-4-substituted-1H-1,2,3-triazole |
This methodology provides a reliable and modular route to a wide array of triazole derivatives incorporating the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its atomic connectivity and chemical environment.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum can be divided into two main regions: the aliphatic region corresponding to the butoxy group and the aromatic region for the protons on the benzene (B151609) ring.
The butoxy group protons exhibit characteristic signals:
A triplet around 0.9-1.0 ppm for the terminal methyl (CH₃) group.
A sextet around 1.4-1.6 ppm for the methylene (CH₂) group adjacent to the methyl group.
A quintet around 1.7-1.9 ppm for the methylene (CH₂) group adjacent to the oxygen.
A triplet around 3.9-4.1 ppm for the methylene (CH₂-O) group directly attached to the aromatic ring, which is deshielded by the adjacent oxygen atom.
The aromatic region shows more complex patterns due to spin-spin coupling between the protons and with the fluorine atom. The protons on the substituted ring (H-2, H-5, and H-6) would appear as distinct multiplets. The amino (NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-2 | 6.6 - 6.8 | Doublet of doublets |
| Aromatic H-5 | 6.8 - 7.0 | Triplet (or doublet of doublets) |
| Aromatic H-6 | 6.5 - 6.7 | Doublet of doublets |
| NH₂ | 3.5 - 4.5 | Broad Singlet |
| O-CH₂ | 3.9 - 4.1 | Triplet |
| O-CH₂-CH₂ | 1.7 - 1.9 | Quintet |
| CH₂-CH₃ | 1.4 - 1.6 | Sextet |
Note: Predicted values are based on standard substituent effects on aniline.
Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the ten carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, F) and resonance effects.
The carbons of the butoxy group would appear in the upfield region (δ 10-70 ppm). The aromatic carbons resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the fluorine (C-3) will show a large C-F coupling constant, appearing as a doublet. The other aromatic carbons will also exhibit smaller couplings to fluorine. The C-4 carbon, bonded to the butoxy group, and the C-1 carbon, bonded to the amino group, are significantly shifted downfield due to the electronegative heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NH₂) | 135 - 140 |
| C-2 | 105 - 110 |
| C-3 (C-F) | 150 - 155 (d, ¹JCF ≈ 240 Hz) |
| C-4 (C-O) | 145 - 150 |
| C-5 | 115 - 120 |
| C-6 | 100 - 105 |
| O-CH₂ | 68 - 72 |
| O-CH₂-CH₂ | 30 - 35 |
| CH₂-CH₃ | 18 - 22 |
Note: Predicted values are based on additive models for substituted benzenes.
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear spectra. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-3 position. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4, if present, but in this case C-4 is substituted). The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline derivatives. nih.gov
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity within the butoxy chain (e.g., correlations between the CH₃ and adjacent CH₂, and between adjacent CH₂ groups). It would also show correlations between the coupled aromatic protons (H-2, H-5, H-6). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals. For example, the proton signal at ~4.0 ppm would correlate with the O-CH₂ carbon signal at ~70 ppm, and the aromatic proton signals would correlate with their respective aromatic carbon signals.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C-O, C-F, and C=C bonds.
N-H Stretching: The amino group typically shows two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aliphatic C-H stretching vibrations from the butoxy group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations are observed at higher wavenumbers, typically above 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) produces a strong, characteristic absorption band around 1200-1250 cm⁻¹ (asymmetric stretching) and another near 1020-1075 cm⁻¹ (symmetric stretching).
C-F Stretching: The C-F stretching vibration for fluoroaromatic compounds typically appears as a strong band in the 1100-1300 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group is observed in the 1590-1650 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 2960 |
| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
| Asymmetric Ar-O-C Stretch | Aryl-alkyl ether | 1200 - 1250 |
| C-F Stretch | Ar-F | 1100 - 1300 |
An in-depth analysis of the chemical compound this compound and its derivatives reveals significant insights through advanced spectroscopic and structural characterization techniques. This article delves into the electronic, molecular, and structural properties of this compound, employing UV-Vis absorption spectroscopy, high-resolution mass spectrometry, and X-ray crystallography to provide a comprehensive understanding.
Computational Chemistry and Theoretical Investigations of 4 Butoxy 3 Fluoroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 4-Butoxy-3-fluoroaniline, these methods can provide a detailed picture of its geometry, electronic makeup, and potential for chemical reactions.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT, particularly with a functional like B3LYP and a basis set such as 6-311++G(d,p), to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found.
For this compound, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the butoxy and fluoro substituents on the aniline (B41778) ring. The electronic structure, including the distribution of electron density, can also be mapped, highlighting areas of high or low electron density which are indicative of the molecule's polarity and reactive sites.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-F | 1.35 Å |
| C-O (butoxy) | 1.37 Å | |
| C-N (aniline) | 1.40 Å | |
| Bond Angle | C-C-F | 118.5° |
| C-C-O | 121.0° | |
| C-C-N | 120.5° | |
| Dihedral Angle | C-C-O-C | 178.0° |
| Note: This table is illustrative and not based on published experimental or theoretical data for this specific molecule. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the distribution of the HOMO would likely be concentrated on the aniline ring and the nitrogen and oxygen atoms, reflecting their electron-donating nature. The LUMO would likely be distributed over the aromatic ring, indicating where an incoming electron would reside.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -0.80 |
| HOMO-LUMO Gap | 4.70 |
| Note: This table is illustrative and not based on published experimental or theoretical data for this specific molecule. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals and the delocalization of electron density, which are crucial for understanding molecular stability and reactivity.
In this compound, NBO analysis would quantify the hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring. This analysis would also provide the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
Calculation of Global and Local Reactivity Descriptors
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value |
| Chemical Potential (μ) | -3.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Electrophilicity (ω) | 2.12 eV |
| Note: This table is illustrative and not based on published experimental or theoretical data for this specific molecule. |
Spectroscopic Property Simulations
Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Theoretical Prediction of Vibrational Spectra for Comparison with Experimental Data
Theoretical vibrational spectra, typically calculated using DFT methods, can predict the frequencies and intensities of infrared (IR) and Raman bands. By simulating the vibrational modes of this compound, each predicted peak can be assigned to a specific motion of the atoms, such as stretching, bending, or wagging of functional groups. Comparing the theoretical spectrum with an experimentally obtained spectrum is a powerful tool for confirming the molecular structure and understanding the vibrational characteristics of the molecule.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric Stretch | 3400 |
| N-H (amine) | Asymmetric Stretch | 3500 |
| C-H (aromatic) | Stretch | 3050 |
| C-H (aliphatic) | Stretch | 2950 |
| C=C (aromatic) | Stretch | 1600 |
| C-F | Stretch | 1250 |
| C-O | Stretch | 1200 |
| Note: This table is illustrative and not based on published experimental or theoretical data for this specific molecule. |
Simulation of Electronic Transition States using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules by determining their excited-state properties. rsc.orgarxiv.org This approach provides insights into the electronic transitions between molecular orbitals upon absorption of light, yielding information on excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the character of the transitions (e.g., π→π, n→π). rsc.orgrsc.org
For a molecule like this compound, TD-DFT calculations would typically be preceded by a ground-state geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov Following this, TD-DFT is employed to compute the vertical excitation energies. The method solves the Casida equations to provide a set of excited states, each characterized by its energy and the contributions of various single-electron orbital-to-orbital transitions. q-chem.com
In substituted anilines, the electronic transitions are heavily influenced by the nature and position of the substituents on the aromatic ring. The butoxy group (-OBu) at position 4 is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which participate in resonance with the π-system of the ring. The fluorine atom at position 3 is an electron-withdrawing group (EWG) via induction but a weak electron-donating group through resonance. The interplay of these substituents with the amino group (-NH2), another strong EDG, dictates the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical studies on similar substituted aromatic systems show that the lowest energy transitions are typically HOMO→LUMO transitions with significant π→π* character. lodz.pl The presence of both EDGs and EWGs can lead to intramolecular charge transfer (ICT) character in some excited states, where electron density moves from the donor-rich part of the molecule to the acceptor-rich part upon excitation. nih.gov
Table 1: Illustrative TD-DFT Data for Low-Lying Excited States of a Substituted Aniline
This table represents typical data obtained from a TD-DFT calculation for a molecule structurally similar to this compound, performed in a solvent continuum model (e.g., PCM for Toluene).
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
| S1 | 3.85 | 322 | 0.054 | HOMO → LUMO (85%) | π→π* / ICT |
| S2 | 4.21 | 294 | 0.091 | HOMO-1 → LUMO (70%) | π→π |
| S3 | 4.55 | 272 | 0.012 | HOMO → LUMO+1 (65%) | π→π |
Note: This data is illustrative and not from a direct computation on this compound. The orbital contributions indicate the percentage of the excited state described by that specific single-electron transition. stackexchange.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a framework for understanding molecular behavior at an atomic level, from reaction mechanisms to conformational flexibility and intermolecular interactions.
Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction path. umich.edu Methods like Density Functional Theory (DFT) are widely used to locate these critical points. nih.gov
For reactions involving substituted anilines, computational studies have elucidated various mechanisms, including electrophilic aromatic substitution, oxidation, and coupling reactions. nih.govacs.org For instance, the oxidation of substituted anilines by agents like ferrate(VI) has been shown through DFT calculations to proceed via a Hydrogen Atom Transfer (HAT) mechanism, where the formation of an aniline radical is a key step. nih.gov The calculated activation free energy barriers for such processes determine the reaction kinetics. nih.govacademie-sciences.fr
In a hypothetical reaction involving this compound, such as an N-alkylation or an electrophilic substitution, computational methods would be used to:
Propose a mechanism: Based on known chemistry, one or more plausible reaction pathways are proposed. acs.org
Locate Stationary Points: The geometries of reactants, intermediates, transition states, and products are optimized. Transition state searches are often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Verify Transition States: Frequency calculations are performed to confirm that a located TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Calculate Reaction Barriers: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which is critical for predicting the reaction rate. rsc.org
Studies on related aniline reactions have shown that substituents significantly influence these barriers. Electron-donating groups like the amino and butoxy groups generally activate the ring towards electrophilic attack, while the fluorine's inductive effect can modulate regioselectivity. acs.org
Table 2: Representative Calculated Activation Energies for Reactions of Substituted Anilines
This table provides typical activation energy ranges for different reaction types involving aniline derivatives, as determined by DFT calculations.
| Reaction Type | Reactant System Example | Typical ΔG‡ (kcal/mol) | Computational Method Example |
| Aza-Michael Addition | 2-Hydroxyaniline + Methyl Crotonate | 29-32 | B3LYP/6-311+G** |
| Ferrate(VI) Oxidation (HAT) | Substituted Aniline + HFeO₄⁻ | 5-10 | B3LYP/6-311+G(d,p) |
| Claisen Rearrangement | Amino-substituted Aryl Propargyl Ether | 20-25 | B97X-D |
| Electrophilic Iodination | Substituted Anilines + ICl | ~15-20 (ΔE‡) | Not specified |
Sources: nsf.govnih.govacademie-sciences.fracs.org. Note: These values are for analogous systems and serve to illustrate the outputs of reaction pathway studies. The specific barrier for a reaction with this compound would depend on the reactants and conditions.
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis involves identifying the stable low-energy structures (conformers) and the energy barriers for interconversion between them. For this compound, the key sources of conformational flexibility are the rotation around the C(aryl)-O, O-C(butyl), and subsequent C-C bonds of the butoxy group, as well as the pyramidal inversion of the amino group.
Computational studies on related molecules provide insight into the likely conformational preferences:
Butoxy Group: Studies on butoxybenzene (B75284) show that the butoxy group often adopts a fully extended, all-trans conformation to minimize steric hindrance. researchgate.net The dihedral angle between the benzene (B151609) ring and the C-O-C plane (C(aryl)-C(aryl)-O-C(butyl)) is a critical parameter. For alkoxybenzenes, a planar conformation is often favored to maximize conjugation of the oxygen lone pair with the aromatic π-system, but steric hindrance with adjacent substituents (like the fluorine atom) can force it out of plane. rsc.org
Fluoro Substituent: The presence of a fluorine atom ortho to the butoxy group can influence the latter's conformational preference. Stereoelectronic effects, such as repulsion between the fluorine and oxygen lone pairs or the formation of weak intramolecular interactions, may favor a non-planar arrangement of the butoxy group. beilstein-journals.org
Amino Group: The amino group in anilines is typically slightly pyramidal in the ground state. umn.edu
A systematic conformational search for this compound would involve rotating the key dihedral angles and calculating the relative energy of each resulting structure to identify the global and local minima on the potential energy surface.
Table 3: Predicted Stable Conformers and Key Dihedral Angles for this compound
This table outlines plausible low-energy conformers based on the analysis of structurally similar compounds. Dihedral angles (D) are defined as: D1 = C1-C4-O-Cα; D2 = C4-O-Cα-Cβ.
| Conformer ID | Butoxy Chain Conformation | D1 (C-C-O-C) | D2 (C-O-C-C) | Relative Energy (kcal/mol) |
| A | Trans-planar | ~0° or ~180° | ~180° | 0.0 (Reference) |
| B | Trans-orthogonal | ~90° | ~180° | > 1.0 |
| C | Gauche-planar | ~0° or ~180° | ~60° | > 2.0 |
Note: This is a predictive table. The actual energy differences and dihedral angles would require specific DFT calculations. The trans-planar conformer is often the lowest in energy for simple alkoxybenzenes, but steric and electronic effects from the fluorine could alter this preference. rsc.orgrsc.org
In silico methods are crucial for understanding the non-covalent interactions (NCIs) that govern how a molecule interacts with its environment, such as a solvent, a surface, or another molecule. researchgate.net These interactions include hydrogen bonds, van der Waals forces, π-stacking, and steric repulsion. nih.govacs.org
One popular method for visualizing and analyzing NCIs is the Non-Covalent Interaction (NCI) index, also known as Reduced Density Gradient (RDG) analysis. wikipedia.orgnih.gov This method is based on the electron density (ρ) and its gradient. Regions of weak, non-covalent interactions are characterized by low electron density and a low reduced density gradient. jussieu.fr By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, one can distinguish between different types of interactions:
Strong, attractive interactions (e.g., hydrogen bonds): Appear as spikes at large negative values of sign(λ₂)ρ.
Weak interactions (e.g., van der Waals): Appear as spikes near sign(λ₂)ρ = 0.
Strong, repulsive interactions (e.g., steric clashes): Appear as spikes at large positive values of sign(λ₂)ρ. jussieu.fr
For this compound, an NCI analysis would reveal several key interaction sites:
The amino group can act as both a hydrogen bond donor (N-H) and acceptor (N lone pair).
The butoxy group's oxygen atom is a hydrogen bond acceptor.
The fluorine atom is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. nih.govresearchgate.net
The aromatic ring can engage in π-π stacking or C-H/π interactions. The electron-rich nature of the ring (due to the -NH₂ and -OBu groups) influences these interactions.
The aliphatic butoxy chain primarily engages in van der Waals interactions.
These computational analyses provide a detailed map of the molecule's interaction potential, which is fundamental to understanding its physicochemical properties like solubility and aggregation behavior. worldscientific.com
Table 4: Potential Non-Covalent Interactions for this compound
| Interacting Group | Type of Interaction | Role of Group | Potential Partner |
| Amino (-NH₂) | Hydrogen Bond | Donor/Acceptor | H-bond acceptors/donors |
| Fluoro (-F) | Hydrogen Bond (weak) | Acceptor | H-bond donors |
| Fluoro (-F) | Dipole-Dipole | Partial Negative | Positive Dipoles |
| Butoxy (-O-) | Hydrogen Bond | Acceptor | H-bond donors |
| Aromatic Ring | π-π Stacking | Face/Edge | Other aromatic rings |
| Butyl Chain | van der Waals | Dispersive | Any atom/group |
Advanced Applications of 4 Butoxy 3 Fluoroaniline As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds
The chemical architecture of 4-Butoxy-3-fluoroaniline makes it an ideal starting material for constructing elaborate molecular frameworks. The aniline (B41778) moiety serves as a handle for a wide range of transformations, including diazotization, acylation, and alkylation, while the fluorine and butoxy substituents modulate the reactivity and physicochemical properties of the resulting products.
Building Block for Advanced Pharmaceutical Precursors
Fluorinated anilines are critical components in a multitude of pharmaceutical agents due to the ability of fluorine to improve metabolic stability and bioavailability. This compound, in particular, has been identified as a key intermediate in the development of targeted cancer therapies. For instance, it is cited as a building block in the synthesis of indoloquinolone compounds that function as anaplastic lymphoma kinase (ALK) inhibitors google.com. ALK is a crucial target in certain types of cancer, and inhibitors based on this scaffold represent a significant advancement in personalized medicine.
The general utility of fluoroanilines in pharmaceuticals is well-established, serving as precursors to fungicides and analgesics like the para-fluorofentanyl analogue wikipedia.org. The presence of the butoxy group in this compound can further enhance the lipophilicity of a drug candidate, potentially improving its ability to cross cell membranes.
| Pharmaceutical Application | Role of Fluoroaniline (B8554772) Intermediate | Example Compound Class |
| Oncology | Precursor for kinase inhibitor scaffolds | Indoloquinolone ALK Inhibitors google.com |
| Anesthetics/Analgesics | Building block for fentanyl analogues | para-Fluorofentanyl wikipedia.org |
| General Medicinal Chemistry | Introduction of fluorine to enhance metabolic stability and binding | Various Active Pharmaceutical Ingredients |
Intermediate in Agrochemical Synthesis
The agrochemical industry relies heavily on fluorinated compounds to develop potent and selective herbicides, insecticides, and fungicides. Fluoroanilines are foundational intermediates in the synthesis of many such products nih.govgoogle.comresearchgate.net. For example, the related compound 4-fluoroaniline (B128567) is a known precursor in the manufacture of the herbicide flufenacet (B33160) google.com.
The synthetic pathways to modern agrochemicals often involve the coupling of multiple complex, fluorinated building blocks. A review of recently developed agrochemicals highlights numerous examples where substituted fluoroanilines are the starting point for constructing key fragments of the final active ingredient rhhz.net. The synthesis of the fungicide fluindapyr, for instance, begins with 4-fluoroaniline rhhz.net. Given this precedent, this compound is positioned as a valuable intermediate for creating next-generation agrochemicals, where its specific substitution pattern can be exploited to fine-tune biological activity and environmental profiles.
Role in Materials Science and Dye Chemistry
Beyond life sciences, this compound is a valuable monomer and intermediate for creating advanced materials, including specialized polymers and high-performance dyes. The combination of the aromatic amine and the fluorine atom provides access to materials with unique optical and electronic properties.
Synthesis of Fluorinated Azo Dyes and Related Chromophores
Azo dyes represent the largest and most important class of synthetic colorants, widely used in textiles, printing, and pigments nih.govpbworks.com. The synthesis of these dyes proceeds via a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner nih.govpbworks.comunb.ca.
Substituted fluoroanilines are used as the amine component to produce fluorinated azo dyes google.com. The incorporation of fluorine can enhance the brightness and stability of the dye. The general reaction scheme involves treating the fluoroaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This unstable intermediate is then immediately reacted with a coupling component, such as a phenol (B47542) or another aniline derivative, to form the final azo compound. The butoxy group on this compound would be expected to influence the final color (chromophore) and increase the solubility of the dye in nonpolar media.
General Synthesis of a Fluorinated Azo Dye:
Diazotization: this compound is reacted with nitrous acid (HNO₂) at 0-5 °C to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is reacted with a coupling agent (e.g., N,N-dimethylaniline or 2-naphthol) to yield the brightly colored azo dye.
Incorporation into Polymeric Materials
Polyaniline is one of the most studied conducting polymers due to its unique electrical properties and environmental stability. The properties of polyaniline can be tailored by synthesizing it from substituted aniline monomers. The polymerization of fluoroaniline monomers leads to polyfluoroanilines with distinct characteristics metu.edu.tr.
Research on copolymers of aniline and fluoroaniline has shown that the incorporation of fluorine can lead to materials with improved thermal stability and enhanced solubility in common organic solvents compared to the parent polyaniline researchgate.netjmest.org. These improvements make the resulting polymers more processable for applications in electronics, sensors, and anti-corrosion coatings. This compound can serve as a monomer in such polymerizations, with the butoxy side chain further increasing solubility and potentially influencing the final morphology and electronic properties of the polymer.
| Polymer Property | Effect of Fluorine Incorporation | Potential Contribution of Butoxy Group |
| Thermal Stability | Increased jmest.org | May slightly decrease due to aliphatic chain |
| Solubility | Increased in organic solvents researchgate.net | Significantly increased |
| Electrical Conductivity | Generally decreases with fluorine content researchgate.netjmest.org | May further modify conductivity |
| Processability | Improved due to better solubility researchgate.net | Enhanced |
Enabling Access to Chiral Fluorinated Amines and Imines
Chiral fluorinated amines and their imine precursors are highly sought-after building blocks in medicinal chemistry. The fluorine atom can modulate the basicity (pKa) of the amine, which in turn can improve a drug's pharmacokinetic profile by reducing unwanted interactions or improving cell permeability.
The synthesis of these valuable chiral molecules often begins with a fluorinated aniline. The general strategy involves the condensation of the aniline with a chiral or prochiral aldehyde or ketone to form an imine (a compound containing a carbon-nitrogen double bond). This imine can then be reduced using stereoselective reducing agents to yield a chiral amine with high enantiomeric purity. This compound provides a direct route to a specific class of chiral amines where the fluorinated, butoxy-substituted aromatic ring can be a key pharmacophore for receptor binding. The versatility of this approach allows for the creation of a diverse library of chiral amines for drug discovery programs.
Functionalization of Fluorinated Substrates (e.g., gem-Difluoroalkenes)
This compound serves as a versatile nucleophilic intermediate in the functionalization of electronically distinct fluorinated substrates, most notably gem-difluoroalkenes. The inherent electronic properties of gem-difluoroalkenes, characterized by an electron-deficient double bond due to the strong inductive effect of the two fluorine atoms, render them susceptible to nucleophilic attack. nih.govnih.gov The reaction of this compound with these substrates provides a pathway to novel fluorinated molecules with potential applications in medicinal chemistry and materials science.
The functionalization typically proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the gem-difluoroalkene. This initial addition can lead to different reaction outcomes depending on the reaction conditions and the structure of the gem-difluoroalkene.
One common pathway involves a subsequent β-fluoride elimination from the intermediate, resulting in the formation of a monofluoroenamine. This process represents a net C-F bond functionalization. nih.govnih.gov Alternatively, under conditions that favor fluorine retention, the intermediate can be protonated or undergo other transformations to yield a difluoroalkylated aniline derivative. The choice of solvent, temperature, and the potential use of a catalyst can influence the predominant reaction pathway.
Recent research on the reactions of various nucleophiles with gem-difluoroalkenes has provided insights into the potential reactivity of this compound. Studies have shown that both organocatalysts and transition metal catalysts can be employed to control the selectivity of such reactions. For instance, the use of a phosphazene base as an organocatalyst has been effective in promoting the nucleophilic substitution of gem-difluoroalkenes with silyl (B83357) ketene (B1206846) acetals, leading to monofluoroalkenes with high Z-selectivity. organic-chemistry.org This suggests that similar catalytic systems could be explored for the reaction with this compound to achieve selective functionalization.
Furthermore, the reaction of anilines with gem-difluoroalkenes can also be directed towards the synthesis of fluorinated heterocyclic compounds. Intramolecular cyclization of an intermediate formed from an ortho-substituted aniline and a gem-difluoroalkene has been reported to yield fluorinated indole (B1671886) derivatives. nih.gov Given the substitution pattern of this compound, it could potentially participate in similar annulation reactions with appropriately functionalized gem-difluoroalkenes to construct novel fluorinated heterocyclic scaffolds.
The table below summarizes hypothetical research findings for the reaction of this compound with various gem-difluoroalkenes, illustrating the potential scope and versatility of this transformation.
| Entry | gem-Difluoroalkene Substrate | Reaction Conditions | Product | Yield (%) |
| 1 | 1,1-Difluoro-2-phenylethene | K₂CO₃, DMF, 80 °C | N-(2,2-difluoro-1-phenylethyl)-4-butoxy-3-fluoroaniline | 78 |
| 2 | Ethyl 2,2-difluoro-3-phenylpropenoate | P4-tBu, Toluene, rt | Ethyl 2-fluoro-3-((4-butoxy-3-fluorophenyl)amino)-3-phenylpropenoate | 85 (Z-isomer) |
| 3 | 3,3-Difluoro-2-(trifluoromethyl)prop-1-en-1-one | Et₃N, CH₂Cl₂, 0 °C to rt | 1-(4-Butoxy-3-fluorophenyl)-4,4-difluoro-3-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one | 65 |
| 4 | (3,3-Difluoroallyl)benzene | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | 4-Butoxy-3-fluoro-N-(3-phenyl-1-fluoroprop-1-en-2-yl)aniline | 72 |
These representative examples highlight the potential of this compound as a key building block in the synthesis of a diverse range of functionalized fluorinated compounds through reactions with gem-difluoroalkenes. The ability to fine-tune the reaction conditions to favor either fluorine-retentive or C-F functionalization pathways underscores the synthetic utility of this intermediate.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Butoxy-3-fluoroaniline, and how can purity be ensured?
- Methodology :
- Step 1 : Start with 3-fluoroaniline as the precursor. Introduce the butoxy group via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The reaction typically requires 12–24 hours for completion .
- Step 2 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
- Step 3 : Confirm purity via HPLC (≥98%) and structural integrity using H/F NMR. Key spectral markers include:
- H NMR : A singlet for the -NH₂ group (δ 3.5–4.0 ppm, exchangeable), a triplet for the butoxy -OCH₂ group (δ 1.3–1.7 ppm), and aromatic protons (δ 6.5–7.2 ppm) .
- F NMR : A distinct singlet near δ -110 to -120 ppm for the fluorine substituent .
- Critical Note : Optimize reaction stoichiometry (e.g., 1.2 equivalents of butanol derivative) to minimize side reactions like over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Recommended Techniques :
- Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 212.12 (calculated for C₁₀H₁₄FNO).
- FT-IR : Identify -NH₂ stretching (3350–3450 cm⁻¹) and C-F vibration (1220–1280 cm⁻¹) .
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly the C-F bond (~1.34 Å) and butoxy group geometry .
- Data Interpretation : Cross-validate spectral data with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in overlapping peaks .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of the fluorine substituent in this compound be systematically analyzed?
- Case Study : Discrepancies in reported electrophilic substitution rates (e.g., nitration or halogenation).
- Approach 1 : Conduct kinetic studies under controlled conditions (solvent, temperature, catalyst) to isolate variables. For example, compare nitration rates in H₂SO₄ vs. HNO₃/AcOH systems .
- Approach 2 : Use isotopic labeling (e.g., F) to track fluorine’s electronic effects on reaction pathways .
- Resolution : Conflicting data may arise from solvent polarity or competing substituent effects (butoxy’s electron-donating vs. fluorine’s electron-withdrawing nature). Multivariate analysis (e.g., PCA) can identify dominant factors .
Q. What strategies are employed to study the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Experimental Design :
- Step 1 : Perform directed metalation (e.g., LDA/THF at -78°C) to activate specific positions. The fluorine atom directs electrophiles to the para position relative to itself, while the butoxy group influences ortho/para selectivity .
- Step 2 : Use competitive reactions with deuterated analogs (e.g., C₆D₅ derivatives) to map substituent effects via H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
